2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been found to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
For example, 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, JAK1 inhibitors, and JAK2 inhibitors .
Pharmacokinetics
The synthesis of related compounds has been reported to be efficient under microwave conditions, suggesting potential for good bioavailability .
Result of Action
Related compounds have been found to exhibit various biological activities, including anti-inflammatory, antifungal, antitubercular, and antibacterial effects .
Action Environment
The synthesis of related compounds has been reported to be efficient under microwave conditions, suggesting potential for stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in high yields of the target compound . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also contain a triazole ring fused to a pyrimidine ring and exhibit similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H2,8,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNMAKURWWVZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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